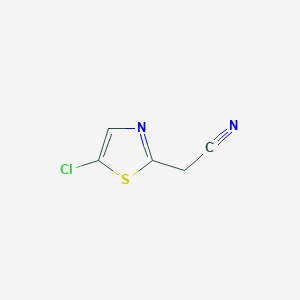
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry and neuroscience.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation
A study by Bandgar et al. (2009) explored the synthesis of a novel series of pyrazole chalcones, involving 1-(2,4-dimethoxy-phenyl)-ethanone, which were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. The compounds showed promising results in various assays, suggesting potential as lead compounds for future drug discovery (Bandgar, S. S. Gawande, Bodade, N. M. Gawande, & Khobragade, 2009).
2. Degradation Mechanisms in Lignin Substructure
Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using laccase from Coriolus versicolor. The study involved compounds structurally similar to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, providing insights into the enzymatic degradation process of lignin (Kawai, Umezawa, & Higuchi, 1988).
3. Synthesis of N-Alkylaminoacetophenones
A study by Albright and Lieberman (1994) demonstrated the synthesis of N-alkylaminoacetophenones via a benzyne intermediate, incorporating compounds similar to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. This research contributes to the field of organic synthesis, especially in the creation of complex organic compounds (Albright & Lieberman, 1994).
4. Anti-Inflammatory Activity of Chalcone Derivatives
Rehman, Saini, and Kumar (2022) synthesized a series of chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, and evaluated their anti-inflammatory activity. These studies provide valuable insights into the therapeutic potential of these compounds (Rehman, Saini, & Kumar, 2022).
5. Anxiolytic Activity of Novel Compounds
Liszkiewicz, Kowalska, Rutkowska, and Gliniak (2006) presented a synthesis of novel compounds, including 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, and evaluated their anxiolytic activity. These studies contribute to the understanding of new potential treatments for anxiety disorders (Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006).
6. Characterization of Bisferrocenyldioxolane
Ahumada et al. (2013) characterized the unexpected formation of a bis-ferrocenyl 1,3-dioxolane complex, which includes a compound structurally related to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. This research provides insights into the properties and potential applications of these organometallic complexes (Ahumada, Roisnel, Manzur, Carrillo, & Hamon, 2013).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-11-5-3-4-9(13(11)16-2)10(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVRHHFNMROCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201757 | |
| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-66-7 | |
| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)




![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)


![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)

![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
